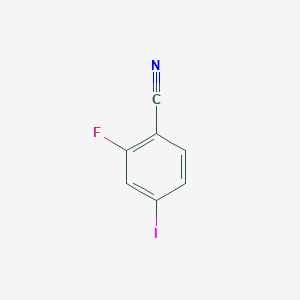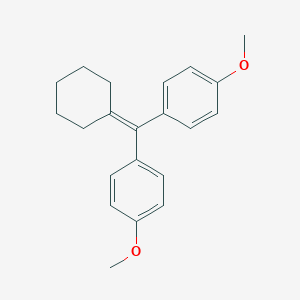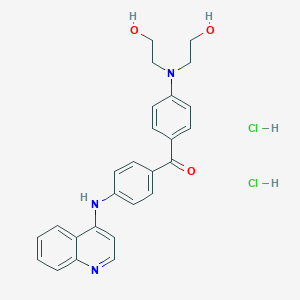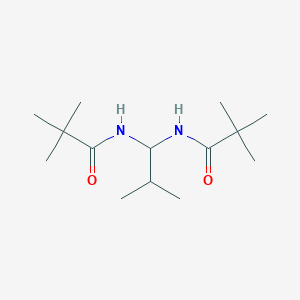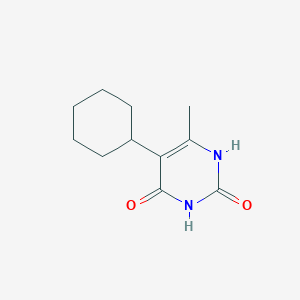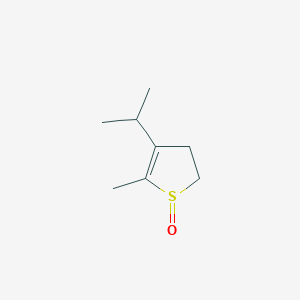
5-Thiophen-2-YL-isoxazole
概要
説明
5-Thiophen-2-YL-isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a thienyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions The thienyl group, derived from thiophene, is a sulfur-containing aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-YL-isoxazole can be achieved through several methods. One common approach involves the reaction of chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles, with the desired this compound being the major product . Another method involves the reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, which also produces the target compound in good yields .
Industrial Production Methods
Industrial production of this compound typically employs scalable synthetic routes that ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles, including this compound. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, significantly reducing reaction times and improving yields .
化学反応の分析
Types of Reactions
5-Thiophen-2-YL-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole and thienyl derivatives.
科学的研究の応用
5-Thiophen-2-YL-isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Thiophen-2-YL-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . It may also interact with receptors in the central nervous system, contributing to its anticonvulsant and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound of 5-Thiophen-2-YL-isoxazole, lacking the thienyl substitution.
Thiazole: A similar five-membered heterocycle containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring with oxygen and nitrogen atoms, but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the isoxazole and thienyl rings, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications. The thienyl group can participate in π-π interactions and hydrogen bonding, further contributing to its unique properties .
特性
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAAHWCKJMGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 5-(2-Thienyl)isoxazole derivatives?
A1: One common method involves using a thienyl trichloroallyl ketone as a starting material. This ketone reacts with hydroxylamine to initially form a dichloromethyl-substituted isoxazole intermediate. [] Further reaction with hydroxylamine leads to the formation of the desired 5-(2-Thienyl)isoxazole derivative with a hydroxyiminomethyl substituent at the 3-position. []
Q2: Besides the hydroxyiminomethyl substituent, what other substituents at the 3-position of the 5-(2-Thienyl)isoxazole have been explored?
A2: The synthesis of various 3-substituted 5-(2-Thienyl)isoxazoles has been reported. [] While specific substituents aren't detailed in the provided abstracts, this suggests exploration of structure-activity relationships by modifying this position.
Q3: The provided research mentions using spectroscopic techniques for compound characterization. What specific information can be obtained from these analyses?
A3: The research utilizes IR, 1H-NMR, 13C-NMR, and LC-MS for structural confirmation. [] IR spectroscopy helps identify functional groups present in the molecule. 1H-NMR and 13C-NMR provide information about the number and environment of hydrogen and carbon atoms, respectively, confirming the molecule's structure. LC-MS helps determine the molecular weight and purity of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
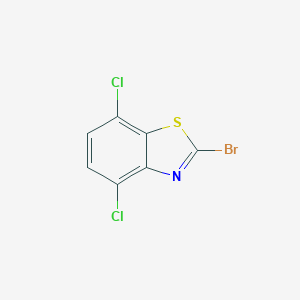
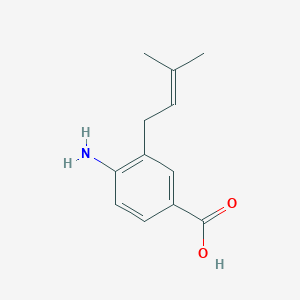
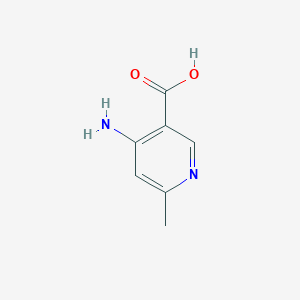

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)
